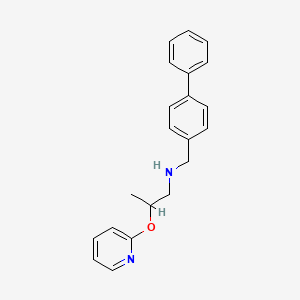

N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine

Description

N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine is a synthetic amine derivative featuring a biphenyl core linked via a methyl group to a propan-1-amine chain. The second carbon of the propane backbone is substituted with a pyridin-2-yloxy group, conferring both lipophilic (biphenyl) and polar (pyridine) characteristics. While direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs (e.g., IN3 series in –6) indicate relevance to hormone receptor modulation, such as gonadotropin-releasing hormone (GnRH) receptors .

Properties

Molecular Formula |

C21H22N2O |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

N-[(4-phenylphenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |

InChI |

InChI=1S/C21H22N2O/c1-17(24-21-9-5-6-14-23-21)15-22-16-18-10-12-20(13-11-18)19-7-3-2-4-8-19/h2-14,17,22H,15-16H2,1H3 |

InChI Key |

PKJPMBLDXCYCPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNCC1=CC=C(C=C1)C2=CC=CC=C2)OC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” typically involves multi-step organic reactions. One common route might include:

Formation of the biphenyl-4-ylmethyl intermediate: This can be achieved through a Suzuki coupling reaction between a biphenyl boronic acid and a suitable halide.

Attachment of the pyridin-2-yloxy group: This step might involve a nucleophilic substitution reaction where the pyridine ring is introduced.

Formation of the final amine: The final step could involve reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the biphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as acting as a drug candidate.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Heterocyclic Substitutions :

- Pyridin-2-yloxy (target compound) vs. pyrazin-2-yloxy (Compound B): Pyrazine’s additional nitrogen may enhance polarity and alter binding kinetics, as seen in trifluoroacetate salts improving solubility .

- Benzimidazole derivatives () exhibit higher receptor specificity, likely due to π-π stacking and hydrogen-bonding interactions with aromatic residues in GPCRs .

Lipophilicity :

- Prop-2-enyl-substituted biphenyl () increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Pharmacological Considerations:

While direct data for the target compound are lacking, analogs like IN3 (–6) demonstrate GnRH receptor modulation with EC50 values in the nanomolar range .

Biological Activity

N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a pyridine ring via a propan-1-amine structure. This unique arrangement is expected to contribute to its biological activity through various interactions with biological targets.

Chemical Information:

- Molecular Formula: C19H22N2O

- Molecular Weight: 294.39 g/mol

- CAS Number: Not widely reported; further investigation required for specific identification.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:

- Receptor Interaction: The biphenyl and pyridine components may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission.

- Enzyme Inhibition: The amine group could be involved in inhibiting specific enzymes, which is common among compounds with similar structures.

Antiproliferative Effects

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of imidazo[4,5-b]pyridines showed IC50 values as low as 0.4 µM against colon carcinoma cells, suggesting that modifications to the structure can enhance anticancer properties .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Imidazo[4,5-b]pyridine derivative | SW620 (colon carcinoma) | 0.4 |

| Bromo-substituted derivative | HeLa (cervical carcinoma) | 3.2 |

| N-methyl-substituted derivative | HCT116 (colorectal carcinoma) | 5.0 |

Antibacterial Activity

While initial assessments indicated limited antibacterial properties, certain derivatives exhibited moderate activity against E. coli with MIC values around 32 µM . This suggests that structural modifications could potentially enhance antibacterial efficacy.

Case Studies

- Case Study on Anticancer Activity : A series of biphenyl-pyridine derivatives were tested for their antiproliferative effects on human cancer cell lines. The results demonstrated that specific substitutions on the biphenyl ring significantly improved the potency against various cancers, highlighting the importance of structural optimization in drug design.

- Case Study on Enzyme Inhibition : Research focused on the inhibition of glycine transporters by related compounds has shown promising results in modulating neurotransmitter levels in the brain, which could have implications for treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.